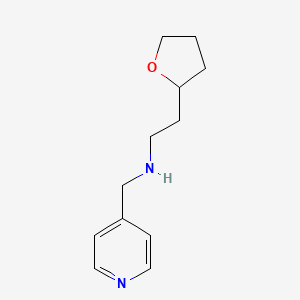
n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine: is an organic compound that features a pyridine ring, a tetrahydrofuran ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a reaction with a suitable alkylating agent to form the pyridin-4-ylmethyl derivative.
Formation of the Tetrahydrofuran Derivative: Tetrahydrofuran is subjected to a ring-opening reaction to introduce the ethan-1-amine group.
Coupling Reaction: The pyridin-4-ylmethyl derivative and the tetrahydrofuran derivative are then coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- n-(Pyridin-3-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine
- n-(Pyridin-2-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine
- n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-3-yl)ethan-1-amine
Uniqueness
n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the pyridine and tetrahydrofuran rings, as well as the presence of the amine group, contribute to its distinct chemical properties and interactions.
Propiedades
Número CAS |
1183840-97-2 |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-(oxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H18N2O/c1-2-12(15-9-1)5-8-14-10-11-3-6-13-7-4-11/h3-4,6-7,12,14H,1-2,5,8-10H2 |
Clave InChI |
WICCDJHSWSRGIX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CCNCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















